[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine
Description
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative with a 2,4-dichlorophenyl substituent. Its hydrochloride salt (CAS 771582-72-0) has a molecular formula of C₁₀H₁₂Cl₃N and molecular weight of 252.6 g/mol, with a purity ≥95% . The compound is synthesized via cyclopropanation reactions starting from 2,4-dichlorobenzaldehyde, followed by amine functionalization .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFQGKPYXWBPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(2,4-Dichlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with varying substituents:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2,4-dichloro substitution (electron-withdrawing) enhances resistance to oxidative metabolism compared to methoxy (electron-donating) analogs .
- Halogen position : The 2,4-dichloro configuration is common in agrochemicals (e.g., propiconazole ), while 2,6-dichloro derivatives may exhibit altered steric interactions in biological targets .
Biological Activity
[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine, also known as a cyclopropyl derivative with a dichlorophenyl substituent, has garnered significant interest in pharmacological research due to its potential neuroactive properties and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The compound features a cyclopropyl ring attached to a dichlorophenyl group, contributing to its unique chemical reactivity and biological activity. The rigidity of the cyclopropyl structure may enhance binding affinity to biological targets, making it a candidate for various pharmacological studies.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin receptors. Specific studies have highlighted its potential as a selective agonist for the 5-HT2C receptor, which is linked to various neuropsychiatric conditions.
Key Findings:
- Neuroactivity : Compounds with similar structures have shown the ability to modulate neurotransmitter systems, suggesting this compound may exhibit similar properties.
- Receptor Interactions : Binding affinity studies indicate that this compound can interact with various receptors and enzymes, influencing its pharmacodynamics and pharmacokinetics .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals how modifications in its structure can impact its biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,4-Dichlorophenyl)cyclobutylamine | Cyclobutyl instead of cyclopropyl | Potentially similar neuroactivity |
| 1-(3-Chloro-4-fluorophenyl)cyclopropanamine | Different halogen substitutions | Varying receptor interactions |
| 1-(2-Methylphenyl)cyclopropanamine | Methyl substitution on phenyl | Altered pharmacological profile |
These variations illustrate how halogenation and ring size can significantly influence chemical reactivity and biological activity.
Pharmacological Applications
The potential applications of this compound extend beyond neuropharmacology. Its structural characteristics suggest possible uses in:
- Medicinal Chemistry : Development of new psychoactive drugs or lead compounds for further modifications.
- Agricultural Chemistry : Exploration as a pesticide or herbicide due to its interaction capabilities with biological systems.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : Research demonstrated that derivatives of this compound exhibited selective agonist activity at the 5-HT2C receptor, indicating potential use in treating mood disorders .
- In Vivo Efficacy : In models of amphetamine-induced hyperactivity, certain derivatives displayed significant antipsychotic-like activity, suggesting therapeutic relevance in managing psychotic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
